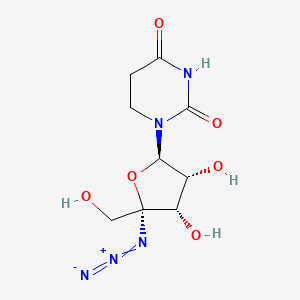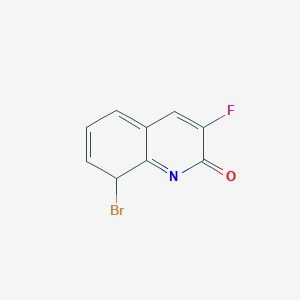
Sodium triphospate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triphosphate, also known as sodium tripolyphosphate, is an inorganic compound with the chemical formula Na₅P₃O₁₀. It is the sodium salt of the polyphosphate penta-anion, which is the conjugate base of triphosphoric acid. This compound is produced on a large scale and is widely used in various domestic and industrial products, particularly in detergents .
Preparation Methods
Sodium triphosphate is synthesized by heating a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. The reaction can be represented as follows :
2Na2HPO4+NaH2PO4→Na5P3O10+2H2O
Approximately 2 million tons of sodium triphosphate are produced annually using this method . Industrial production methods include both dry single-stage and classic spray drying two-stage processes .
Chemical Reactions Analysis
Sodium triphosphate undergoes various chemical reactions, including:
Chelation: It binds strongly to metal cations as both a bidentate and tridentate chelating agent.
Hydrolysis: In aqueous solutions, sodium triphosphate can hydrolyze to form simpler phosphates.
Complexation: It forms complexes with metal ions, which is useful in water softening and detergents.
Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include simpler phosphates and metal complexes.
Scientific Research Applications
Sodium triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a dispersing agent in ceramic processing and as a plasticizer in cement-based materials.
Biology: Acts as a preservative for seafood, meats, poultry, and animal feeds.
Medicine: Utilized in various pharmaceutical formulations.
Industry: Employed as a water softener in detergents, an emulsifier in food production, and a flame retardant.
Mechanism of Action
The mechanism of action of sodium triphosphate involves its ability to bind to metal cations, forming stable complexes. This chelation process prevents metal ions from interfering with other chemical reactions, such as those in detergents. The molecular targets include metal ions like calcium and magnesium, and the pathways involved are primarily related to chelation and complexation .
Comparison with Similar Compounds
Sodium triphosphate can be compared with other similar compounds, such as:
Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and food additive.
Tetrasodium pyrophosphate (Na₄P₂O₇): Used in detergents and as a dispersing agent.
Sodium hexametaphosphate (Na₆P₆O₁₈): Used in water treatment and as a sequestrant.
Sodium triphosphate is unique due to its high chelating ability and its widespread use in detergents and food preservation .
Properties
Molecular Formula |
H5NaO10P3 |
|---|---|
Molecular Weight |
280.94 g/mol |
InChI |
InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
FYBVENGNOGWODF-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Related CAS |
7758-29-4 13573-18-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346154.png)

![2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B12346164.png)
![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)


![ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B12346176.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346182.png)

![N-(3,4-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346199.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide](/img/structure/B12346205.png)
![(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide](/img/structure/B12346209.png)
![N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346222.png)
![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)
